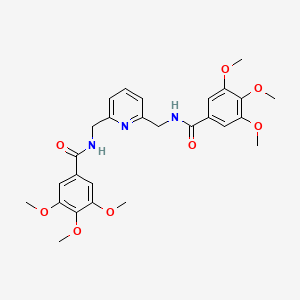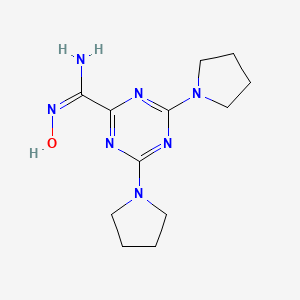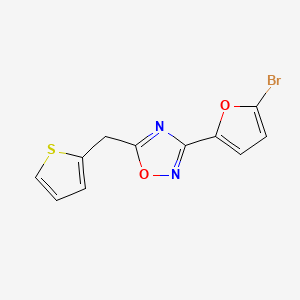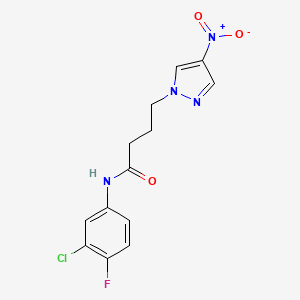
2,6-Bis(3,4,5-trimethoxybenzoylaminomethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(3,4,5-trimethoxybenzoylaminomethyl)pyridine is a heterocyclic organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a pyridine ring substituted with two 3,4,5-trimethoxybenzoylaminomethyl groups at the 2 and 6 positions. It is primarily used in experimental and research settings due to its complex structure and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(3,4,5-trimethoxybenzoylaminomethyl)pyridine typically involves multiple steps. One common method starts with the preparation of 3,4,5-trimethoxybenzoic acid, which is then converted into its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 2,6-diaminopyridine in the presence of a base such as triethylamine to form the desired compound. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(3,4,5-trimethoxybenzoylaminomethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, reduction can produce amines or alcohols, and substitution can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
2,6-Bis(3,4,5-trimethoxybenzoylaminomethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and molecular recognition.
Industry: It can be used in the synthesis of advanced materials, such as polymers and dendrimers, due to its versatile chemical reactivity
Mécanisme D'action
The mechanism by which 2,6-Bis(3,4,5-trimethoxybenzoylaminomethyl)pyridine exerts its effects involves its ability to act as a ligand and form coordination complexes with metal ions. These complexes can interact with various molecular targets, such as enzymes and receptors, altering their activity and leading to specific biological effects. The pathways involved often include metal-ligand interactions and subsequent changes in the conformation and function of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Known for its use in coordination chemistry and supramolecular assemblies.
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)-pyridines: Selective lipophilic chelating ligands for minor actinides.
2,6-Bis(N-alkyl-benzimidazolyl)pyridine: Utilized in the formation of mechanically interlocked molecules .
Uniqueness
2,6-Bis(3,4,5-trimethoxybenzoylaminomethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methoxy groups enhances its reactivity and potential for forming diverse chemical derivatives, making it a valuable compound in various research applications.
Propriétés
Numéro CAS |
80197-28-0 |
|---|---|
Formule moléculaire |
C27H31N3O8 |
Poids moléculaire |
525.5 g/mol |
Nom IUPAC |
3,4,5-trimethoxy-N-[[6-[[(3,4,5-trimethoxybenzoyl)amino]methyl]pyridin-2-yl]methyl]benzamide |
InChI |
InChI=1S/C27H31N3O8/c1-33-20-10-16(11-21(34-2)24(20)37-5)26(31)28-14-18-8-7-9-19(30-18)15-29-27(32)17-12-22(35-3)25(38-6)23(13-17)36-4/h7-13H,14-15H2,1-6H3,(H,28,31)(H,29,32) |
Clé InChI |
DMBWRYJLADYFQW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NC(=CC=C2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-cyclohexyl-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11500856.png)
![7-(dipropylamino)-3,5-diphenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11500870.png)


![3-(4-Ethoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid](/img/structure/B11500892.png)
![3-({[4-(Acetylamino)phenyl]carbonyl}amino)-3-(2-chloro-5-nitrophenyl)propanoic acid](/img/structure/B11500898.png)
![ethyl 4-[3-(morpholin-4-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11500904.png)
![1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11500911.png)
![N-(4-acetyl-5'-fluoro-1'-methyl-2'-oxo-spiro[1,3,4-thiadiazole-5,3'-indoline]-2-yl)acetamide](/img/structure/B11500916.png)
![Ethyl 3-[(4-tert-butylphenyl)formamido]-3-(3-nitrophenyl)propanoate](/img/structure/B11500919.png)

![11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11500947.png)

![2-(4-tert-butylphenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B11500960.png)
